N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazol-2(3H)-ylidene aniline derivative characterized by a 3-butyl-substituted thiazole core, a 3-(azepan-1-ylsulfonyl)phenyl group at position 4, and an aniline moiety. The (2Z) configuration denotes the stereochemistry of the imine bond. The azepane (7-membered ring) sulfonyl group contributes to its unique electronic and steric profile, while the butyl chain modulates lipophilicity.
Properties
Molecular Formula |
C25H31N3O2S2 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H31N3O2S2/c1-2-3-18-28-24(20-31-25(28)26-22-13-7-6-8-14-22)21-12-11-15-23(19-21)32(29,30)27-16-9-4-5-10-17-27/h6-8,11-15,19-20H,2-5,9-10,16-18H2,1H3 |
InChI Key |
SXHNCTMBZAERJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the aniline and azepane sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and aryl sulfonium salts. Reaction conditions typically involve ambient temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazol-2(3H)-ylidene aniline derivatives, which vary in substituents on the thiazole ring, sulfonyl groups, and aryl modifications. Below is a detailed comparison with structurally analogous compounds:
Structural Variations and Molecular Properties
*Predicted based on structural analogy to ; †Estimated from similar compounds.
Key Observations
Substituent Effects on Thiazole (R1):
- The butyl chain in the target compound enhances lipophilicity compared to polar groups like 2-methoxyethyl () or 3-methoxypropyl ().
- Morpholinyl ethyl () introduces a tertiary amine, improving water solubility via hydrogen bonding .
Piperidine derivatives (e.g., 4-methylpiperidinyl) are common in drug design due to favorable pharmacokinetic profiles.
Impact of Aryl Modifications:
- Substituted phenyl groups (e.g., 3-chlorophenyl in ) alter electronic density, affecting binding interactions. However, the target compound retains a simple phenyl group, prioritizing steric compatibility .
Molecular Weight and Bioavailability:
- Increasing molecular weight (e.g., 526.71 in ) may reduce oral bioavailability, positioning the target compound (~485.66) as a mid-sized candidate for further optimization.
Biological Activity
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound notable for its unique structural features, including a thiazole ring and an azepane sulfonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 469.7 g/mol. The IUPAC name is 4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-N-phenyl-1,3-thiazol-2-imine. Its chemical structure allows for various interactions within biological systems, making it a candidate for further investigation into its pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of sulfonamide derivatives that demonstrated marked activity against Gram-positive and Gram-negative bacteria . This suggests that the thiazole and sulfonamide components may contribute to the antimicrobial efficacy of the compound.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Benzothiazin Derivatives | Gram-positive bacteria | |
| Sulfonamide Derivatives | Gram-negative bacteria | |
| N-(5-sulfamoyl-thiadiazole) | Cardiovascular effects |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering cellular signaling pathways.
This multifaceted mechanism underscores the potential therapeutic applications of the compound in treating infections or other diseases linked to enzyme activity.
Case Studies and Experimental Findings
In experimental settings, various derivatives of thiazole and sulfonamide compounds have been tested for their biological activities. One study evaluated the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model, demonstrating their influence on perfusion pressure and coronary resistance . Such findings are crucial as they provide insight into the potential cardiovascular implications of related compounds.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized. Theoretical models can be employed to predict these parameters based on structural attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
